N,N-dimethyl-4-((tetrahydro-2H-pyran-4-carboxamido)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[(oxane-4-carbonylamino)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-17(2)15(20)18-7-3-12(4-8-18)11-16-14(19)13-5-9-21-10-6-13/h12-13H,3-11H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIISARDMMTGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(a) (R)-1-(1-(Naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (Compound 17, )
- Structural Differences : Replaces the N,N-dimethylcarboxamide group with a naphthalene-substituted ethyl chain.
- Synthesis Yield : 78% via reductive amination, indicating higher efficiency compared to the target compound’s hypothetical pathway .
- Physicochemical Properties :
(b) (R)-1-(2-Methoxypyridin-4-yl)-N-((1-(1-(naphthalen-1-yl)ethyl)piperidin-4-yl)methyl)methanamine (Compound 11, )
- Structural Differences : Features a methoxypyridinyl group and lacks the tetrahydropyran ring.
- Synthesis Yield : 14%, highlighting challenges in sterically congested amine reductions .
- Metabolic Stability : Lower microsomal stability due to the methoxypyridine group’s susceptibility to oxidative metabolism .
(c) N-([1,1'-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-4-carboxamide ()
- Structural Differences : Incorporates a biphenyl group and hydroxypyridine, enhancing π-π stacking but increasing metabolic liability via hydroxylation .
Physicochemical and Pharmacokinetic Profiles
Key Observations :
- The target compound’s dimethylcarboxamide group likely reduces metabolic clearance compared to naphthalene- or methoxypyridine-containing analogs.
- Tetrahydropyran substitution (shared with Compound 17) may enhance blood-brain barrier penetration due to balanced lipophilicity .
Metabolic and Stability Insights
- Compound 17 : Demonstrates moderate microsomal stability (T½ = 32 min in human liver microsomes), attributed to the tetrahydropyran ring’s resistance to oxidative metabolism .
- Compound 11 : Rapid clearance (T½ = 18 min) due to demethylation of the methoxypyridine group, a common metabolic pathway for aryl ethers .
- Target Compound : Expected to exhibit improved metabolic stability over Compound 11, as dimethylcarboxamide groups are less prone to Phase I metabolism compared to methoxy groups.
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